molecular formula C14H15N3O2 B2378273 Ethyl 4-((pyrimidin-5-ylmethyl)amino)benzoate CAS No. 1255716-72-3

Ethyl 4-((pyrimidin-5-ylmethyl)amino)benzoate

Cat. No.: B2378273
CAS No.: 1255716-72-3
M. Wt: 257.293
InChI Key: XGEZVHGNVYQIAL-UHFFFAOYSA-N
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Description

Ethyl 4-((pyrimidin-5-ylmethyl)amino)benzoate is a synthetic organic compound characterized by a benzoate ester backbone substituted with a pyrimidinylmethylamino group. This structure combines aromatic and heterocyclic moieties, making it a candidate for applications in medicinal chemistry, polymer science, and materials research. Its synthesis typically involves coupling reactions between pyrimidin-5-ylmethanamine and ethyl 4-aminobenzoate derivatives.

Properties

IUPAC Name

ethyl 4-(pyrimidin-5-ylmethylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c1-2-19-14(18)12-3-5-13(6-4-12)17-9-11-7-15-10-16-8-11/h3-8,10,17H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGEZVHGNVYQIAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NCC2=CN=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-((pyrimidin-5-ylmethyl)amino)benzoate typically involves the condensation of pyrimidine derivatives with benzoic acid esters. One common method includes the reaction of pyrimidine-5-carbaldehyde with ethyl 4-aminobenzoate in the presence of a suitable catalyst under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation can be employed to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-((pyrimidin-5-ylmethyl)amino)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction can produce amines .

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-((pyrimidin-5-ylmethyl)amino)benzoate has garnered attention for its potential as a pharmaceutical agent. Research indicates that it can act as an intermediate in the synthesis of more complex organic molecules, which are crucial for drug development targeting specific molecular pathways .

The compound is under investigation for its biological activities, including:

  • Antimicrobial Properties: Studies have shown that derivatives of this compound exhibit antimicrobial effects against various pathogens.
  • Anticancer Activity: Preliminary studies suggest that this compound may inhibit enzymes involved in cell proliferation, potentially leading to anticancer effects .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of this compound:

  • Synthesis and Anticancer Evaluation : A study synthesized various derivatives of this compound and assessed their cytotoxicity against human cancer cell lines. Results indicated promising anticancer properties with low IC50 values compared to standard chemotherapeutics like doxorubicin .
  • Antimicrobial Studies : Other research focused on evaluating the antimicrobial efficacy of this compound against a range of bacteria and fungi, revealing significant inhibitory effects that warrant further exploration in drug development.

Mechanism of Action

The mechanism of action of Ethyl 4-((pyrimidin-5-ylmethyl)amino)benzoate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl 4-((pyrimidin-5-ylmethyl)amino)benzoate belongs to a broader class of substituted benzoate esters with amino functionalities. Below is a comparative analysis with structurally analogous compounds, focusing on reactivity, physicochemical properties, and functional performance.

Structural Analogues and Reactivity

Ethyl 4-(dimethylamino)benzoate Structure: Features a dimethylamino group instead of the pyrimidinylmethylamino substituent. Reactivity: The dimethylamino group is a stronger electron donor, enhancing the electron density of the aromatic ring. This increases the compound’s nucleophilicity in photopolymerization reactions compared to pyrimidine-containing derivatives . Performance: In resin cements, ethyl 4-(dimethylamino)benzoate demonstrates a higher degree of conversion (DC) and superior physical properties (e.g., flexural strength) than 2-(dimethylamino)ethyl methacrylate, a structurally distinct amine co-initiator .

2-(Dimethylamino)ethyl Methacrylate Structure: Contains a methacrylate backbone with a dimethylaminoethyl group. Reactivity: Less reactive than ethyl 4-(dimethylamino)benzoate in polymerization reactions due to steric hindrance from the methacrylate group. However, its performance improves significantly with additives like diphenyliodonium hexafluorophosphate (DPI), which enhances DC and mechanical properties .

Physicochemical and Functional Comparisons

Property This compound Ethyl 4-(dimethylamino)benzoate 2-(Dimethylamino)ethyl Methacrylate
Electron-Donating Capacity Moderate (pyrimidine’s electron-withdrawing effect) High (dimethylamino group) Moderate (steric hindrance limits reactivity)
Solubility Lower in polar solvents (due to aromaticity) High in polar solvents Moderate (depends on solvent polarity)
Polymerization Efficiency Not well-documented; likely intermediate High DC (~75–85%) Lower DC (~60–70%), DPI-dependent
Thermal Stability Likely high (pyrimidine’s rigid structure) Moderate Low (methacrylate backbone degrades at high temps)

Influence of Additives

  • Diphenyliodonium Hexafluorophosphate (DPI): In resins containing ethyl 4-(dimethylamino)benzoate, DPI has minimal impact on DC due to the amine’s inherent reactivity. For 2-(dimethylamino)ethyl methacrylate, DPI significantly boosts DC (up to 20% improvement) and mechanical properties, especially at higher amine concentrations (1:2 CQ/amine ratio) . The pyrimidine derivative’s response to DPI remains unexplored but is hypothesized to be less pronounced due to reduced electron donation from the pyrimidinylmethyl group.

Biological Activity

Ethyl 4-((pyrimidin-5-ylmethyl)amino)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and applications based on recent studies and findings.

Chemical Structure and Synthesis

This compound is characterized by its ethyl ester group attached to a benzoate structure, which is further substituted with a pyrimidin-5-ylmethyl amino group. This structural configuration is pivotal for its biological interactions.

The synthesis typically involves the reaction of ethyl 4-aminobenzoate with pyrimidine derivatives, employing various coupling methods to achieve the desired product. The synthetic pathway can be optimized to enhance yield and purity, which are crucial for subsequent biological evaluations.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets within cells.

Key Mechanisms Include:

  • Enzyme Inhibition: The compound has been shown to inhibit certain enzymes involved in cell proliferation, which is particularly relevant in cancer treatment .
  • Receptor Binding: It can bind to various receptors, modulating their activity and influencing signaling pathways related to cell growth and apoptosis .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound through various assays:

  • Cytotoxicity Testing: In vitro tests against several cancer cell lines have demonstrated significant cytotoxic effects. For example, compounds similar to this compound have shown IC50 values in the micromolar range against solid tumors .
  • Mechanistic Studies: Research indicates that this compound may induce apoptosis in cancer cells through caspase activation and modulation of Bcl-2 family proteins .
  • Targeted Therapy: Its ability to selectively inhibit receptor tyrosine kinases (RTKs), such as EGFR and HER2, suggests its potential as a targeted therapeutic agent .

Antimicrobial Activity

This compound has also been evaluated for antimicrobial properties:

  • Broad-Spectrum Activity: Studies indicate effectiveness against both gram-positive and gram-negative bacteria, with mechanisms involving disruption of bacterial cell wall synthesis .
  • Synergistic Effects: When combined with other antibiotics, this compound may enhance overall efficacy, reducing resistance development in bacterial strains .

Case Studies

  • Case Study on Anticancer Efficacy: A study conducted on a series of pyrimidine derivatives including this compound showed promising results in inhibiting tumor growth in xenograft models. The study reported a reduction in tumor size by over 50% compared to control groups .
  • Antimicrobial Evaluation: In a clinical setting, derivatives were tested against resistant strains of Staphylococcus aureus, demonstrating significant reductions in bacterial load in infected tissues when administered alongside standard treatments .

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